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molecular formula C11H11N B8320292 3-(2-Methylpropenyl)benzonitrile

3-(2-Methylpropenyl)benzonitrile

Cat. No. B8320292
M. Wt: 157.21 g/mol
InChI Key: FXTAMBZYMKNPMO-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Sodium hydride (0.40 g, 10 mmol, 60% in oil) was suspended in tetrahydrofuran (5 mL), (3-cyanobenzyl)phosphonic acid diethyl ester obtained in Preparation Example 135 (2.53 g, 10 mmol) was added dropwise under stirring at room temperature. After stirring for 1 hour at 60° C., the solution was allowed to room temperature, acetone (0.92 g, 20 mmol) was added dropwise, and the solution was further stirred for 30 minutes at room temperature. Water (100 mL) was added to the reaction solution, which was then extracted with ethyl acetate (50 mL). The organic layer was washed with water, then, dried over anhydrous magnesium sulfate, and the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3), and the title compound (0.44 g, 2.80 mmol, 28%) was obtained as a colorless oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 135
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
0.92 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
28%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OP([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=1)(=O)OCC)C.[CH3:20][C:21]([CH3:23])=O.O>O1CCCC1>[CH3:20][C:21]([CH3:23])=[CH:11][C:12]1[CH:13]=[C:14]([CH:15]=[CH:16][CH:17]=1)[C:18]#[N:19] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
Step Three
Name
Example 135
Quantity
2.53 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.92 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 60° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
the solution was further stirred for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3)

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=1C=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.8 mmol
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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